molecular formula C14H13NO3 B1273338 1-Benzyloxy-3-methyl-2-nitrobenzene CAS No. 61535-21-5

1-Benzyloxy-3-methyl-2-nitrobenzene

Cat. No.: B1273338
CAS No.: 61535-21-5
M. Wt: 243.26 g/mol
InChI Key: ZUMJNYJMXBJJIC-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-methyl-2-nitrobenzene is a substituted nitrobenzene compound. It is characterized by the presence of a benzyl group attached to the oxygen atom, a methyl group at the third position, and a nitro group at the second position on the benzene ring. This compound is used in various chemical syntheses and has applications in multiple fields, including organic chemistry and materials science .

Scientific Research Applications

1-Benzyloxy-3-methyl-2-nitrobenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It serves as a precursor for the synthesis of potential pharmaceutical compounds.

    Chemical Biology: The compound is used in studies involving the modification of biological molecules

Future Directions

1-Benzyloxy-3-methyl-2-nitrobenzene may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole . This suggests potential applications in the synthesis of these compounds.

Biochemical Analysis

Biochemical Properties

1-Benzyloxy-3-methyl-2-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it may be used in the preparation of 7-hydroxy-oxindole-3-acetic acid . The interactions between this compound and biomolecules are primarily based on its nitro and benzyloxy functional groups, which can participate in nucleophilic substitution and other organic reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group can undergo reduction reactions within the cell, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various cellular processes, including oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, altering their activity. For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular signaling pathways . Additionally, the benzyloxy group can facilitate interactions with hydrophobic regions of proteins, influencing their conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its nitro and benzyloxy functional groups. The compound can undergo reduction reactions, leading to the formation of amines and other metabolites . Enzymes such as nitroreductases and cytochrome P450s play a crucial role in the metabolism of this compound, influencing its biotransformation and clearance from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in hydrophobic regions of cells, such as lipid membranes and intracellular organelles. This distribution pattern can influence its biological activity and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyloxy-3-methyl-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-benzyloxy-3-methylbenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyloxy-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-Benzyloxy-2-methyl-3-nitrobenzene: Similar structure but with the methyl and nitro groups at different positions.

    1-Benzyloxy-4-methyl-2-nitrobenzene: Similar structure with the methyl group at the fourth position.

    1-Benzyloxy-3-methyl-4-nitrobenzene: Similar structure with the nitro group at the fourth position .

Uniqueness

1-Benzyloxy-3-methyl-2-nitrobenzene is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and interactions in chemical reactions. This unique arrangement allows for selective modifications and applications in various fields .

Properties

IUPAC Name

1-methyl-2-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMJNYJMXBJJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391646
Record name 1-Benzyloxy-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61535-21-5
Record name 1-Benzyloxy-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-2-nitrophenol (50 g, 0.326 mol), K2CO3 (45 g, 0.326 mol) and benzylbromide (61.4 g, 42.6 mL, 0.359 mol) in dry DMF (200 mL) was stirred at 90° C. for 3 hours under nitrogen. Most of the DMF was removed at reduced pressure and the residue was partitioned between water (300 mL) and ether (300 mL). The organic layer was washed with brine and dried (Na2SO4). Removal of the solvent provided (70 g, 88%) of 3-benzyloxy-2-nitrotoluene as an orange oil.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 15.3 g of 3-methyl-2-nitrophenol in 150 ml of dimethylformamide is combined with 28 g of potassium carbonate and 34.2 g of benzyl bromide, and the mixture is stirred for 3 hours at 70°-80° C. Then the inorganic salts are vacuum-filtered, washed with dichloromethane, and the filtrate evaporated under vacuum. The residue is distilled in a bulb tube at a bath temperature of 120° C. and at 0.01 torr, thus obtaining 23.2 g of 3-benzyloxy-2-nitrotoluene as an oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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